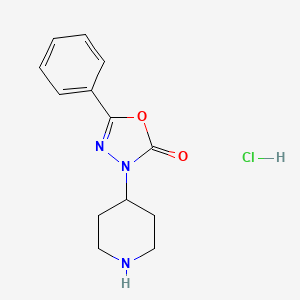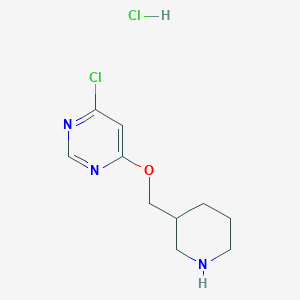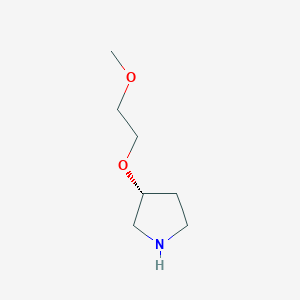
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Vue d'ensemble
Description
“2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound has a molecular weight of 269.35 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another method involved the use of organolithium reagents for the regioselective synthesis of new pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine” can be represented by the InChI code 1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18) .
Applications De Recherche Scientifique
Oncology: Targeted Cancer Therapy
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: is structurally related to Imatinib , a well-known therapeutic agent used to treat leukemia . Imatinib functions by inhibiting the activity of tyrosine kinases, which are enzymes that can be overactive in certain types of cancer . By extension, derivatives of this compound could be explored for their potential to act as kinase inhibitors in targeted cancer therapies.
Structural Biology: Crystallography Studies
The crystal structure of compounds related to 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine has been elucidated, revealing insights into their molecular conformation . Such studies are crucial in structural biology to understand the interaction of these molecules with biological targets, which can inform the design of new drugs.
Pharmaceutical Development: Active Pharmaceutical Ingredient (API)
This compound’s derivatives, like Imatinib, are significant as APIs in pharmaceuticals . The detailed study of their properties, such as solubility and stability, can lead to the development of new medications with improved efficacy and reduced side effects.
Material Science: Nanoparticle Synthesis
1-Amino-4-methylpiperazine: , a related compound, has been used as a solvating and stabilizing agent in the synthesis of uniform silver nanoparticles . This suggests that 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine could also find applications in the preparation of nanoparticles, which have various uses in electronics, catalysis, and biomedicine.
Computational Chemistry: Molecular Docking
Molecular docking studies involving piperazine derivatives have shown that these compounds can form stable complexes with enzymes through hydrophobic interactions . This application is vital in computational chemistry for predicting how small molecules, like drug candidates, interact with their biological targets.
Chemical Synthesis: Boronic Acid Derivatives
The boronic acid derivative of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is available for research purposes . Such derivatives are important in chemical synthesis, particularly in Suzuki coupling reactions, which are used to create complex organic compounds, including pharmaceuticals and organic materials.
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIWECWTESIKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671957 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57005-71-7 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)





![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)

![(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1418775.png)

![3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1418779.png)